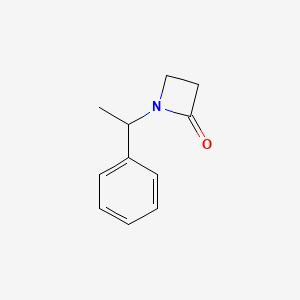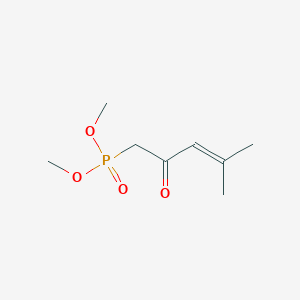
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C8H15O4P. This compound is characterized by the presence of a phosphonic acid group esterified with a dimethyl group and a 4-methyl-2-oxo-3-pentenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the appropriate alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. The phosphonic acid group is known to interact with metal ions and active sites of enzymes, influencing their activity.
Comparación Con Compuestos Similares
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, diethyl ester
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dipropyl ester
Comparison: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is unique due to its specific ester groups and the 4-methyl-2-oxo-3-pentenyl moiety. Compared to its diethyl and dipropyl counterparts, the dimethyl ester may exhibit different reactivity and solubility properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
95485-29-3 |
|---|---|
Fórmula molecular |
C8H15O4P |
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-7(2)5-8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3 |
Clave InChI |
OPLSTCHIXOAILE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CP(=O)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
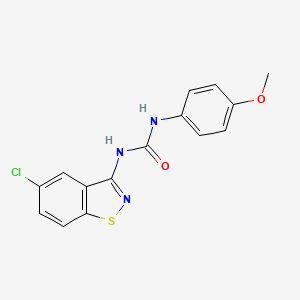

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
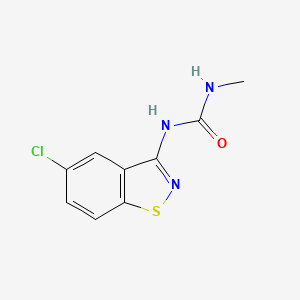
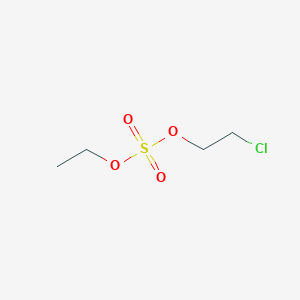
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
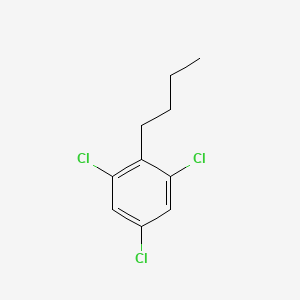
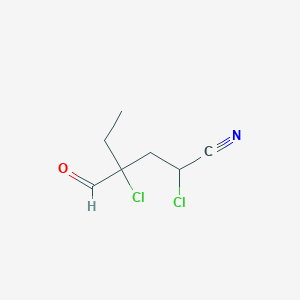
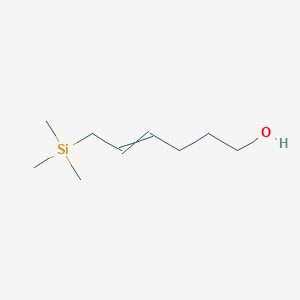
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
